2,6-Dibromo-4-cyanoacetanilide
Overview
Description
N-(2,6-dibromo-4-cyanophenyl)acetamide is a chemical compound . The molecular formula is C9H6Br2N2O . The average mass is 317.965 Da and the monoisotopic mass is 315.884674 Da .
Molecular Structure Analysis
The molecular structure of N-(2,6-dibromo-4-cyanophenyl)acetamide can be represented as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .Mechanism of Action
Target of Action
2,6-Dibromo-4-cyanoacetanilide, also known as N-(2,6-dibromo-4-cyanophenyl)acetamide, is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Mode of Action
It is known that cyanoacetamide derivatives, to which this compound belongs, are extensively used in the formation of biologically active compounds . They interact with various targets through the carbonyl and cyano functions, enabling a variety of chemical reactions .
Biochemical Pathways
Cyanoacetamide derivatives are known to be involved in the synthesis of various heterocyclic compounds . These compounds play a crucial role in many biological processes, indicating that this compound could potentially influence a wide range of biochemical pathways.
Result of Action
Given that cyanoacetamide derivatives are used in the synthesis of biologically active compounds , it can be inferred that this compound might have significant effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-(2,6-dibromo-4-cyanophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O/c1-5(14)13-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBOIBLVNBKLFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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